Product packaging for 1-Chloro-3-(octylsulfonyl)propan-2-ol(Cat. No.:)

1-Chloro-3-(octylsulfonyl)propan-2-ol

Cat. No.: B11461488
M. Wt: 270.82 g/mol
InChI Key: KDPQNSVJEOYBHU-UHFFFAOYSA-N
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Description

1-Chloro-3-(octylsulfonyl)propan-2-ol is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. It features both a reactive chloromethyl group and a sulfonyl ether linkage, making it a versatile bifunctional intermediate. Compounds based on the 1-chloro-3-substituted-propan-2-ol scaffold are widely recognized as key precursors in the synthesis of beta-adrenergic receptor blockers (beta-blockers) and other pharmacologically active molecules . The octylsulfonyl moiety in this particular derivative may impart unique surfactant or lipophilic properties, potentially making it valuable for studying membrane interactions or for applications in polymer chemistry and material science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23ClO3S B11461488 1-Chloro-3-(octylsulfonyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

1-chloro-3-octylsulfonylpropan-2-ol

InChI

InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11,13H,2-10H2,1H3

InChI Key

KDPQNSVJEOYBHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(CCl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Chloro-3-(octylsulfonyl)propan-2-ol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for this compound are based on the functional groups present: a secondary alcohol, a chloro group, and a sulfonyl group.

A primary retrosynthetic disconnection involves the C-S bond, which simplifies the molecule into a C3 electrophilic fragment and an octyl sulfur nucleophile. A subsequent disconnection of the C-Cl and C-O bonds in the C3 fragment leads to even simpler precursors.

Identification of Precursor Molecules and Starting Materials

Following the logic of retrosynthetic analysis, two main pathways can be envisioned.

Pathway A: The most logical disconnection is at the C-S bond. This suggests that the sulfonyl group is introduced via a sulfur nucleophile. Reducing the sulfonyl group to a more synthetically accessible thioether (a functional group interconversion, FGI) points to a key intermediate: 1-chloro-3-(octylthio)propan-2-ol. This intermediate can be disconnected at the C-S bond, leading to two commercially available starting materials: epichlorohydrin (B41342) and octanethiol . Epichlorohydrin serves as a bifunctional electrophile, containing both an epoxide and a chloro-functionalized carbon.

Pathway B: An alternative disconnection could involve forming the C-C backbone last. However, this approach is generally less efficient for this type of structure.

Therefore, the most viable retrosynthetic route is:

Target Molecule: this compound

Functional Group Interconversion (FGI): Reduction of the sulfone to a thioether leads to the precursor 1-chloro-3-(octylthio)propan-2-ol.

Disconnection (C-S bond): Breaking the bond between the sulfur and the three-carbon chain suggests two synthons: a chlorohydrin electrophile and an octylthiolate nucleophile.

Identification of Starting Materials: These synthons correspond to the readily available starting materials: epichlorohydrin and 1-octanethiol (B94742) .

The following table summarizes the key molecules in this retrosynthetic analysis.

Molecule NameRole in Retrosynthesis
This compoundTarget Molecule
1-chloro-3-(octylthio)propan-2-olKey Precursor (Thioether)
EpichlorohydrinStarting Material (C3 Electrophile)
1-OctanethiolStarting Material (Sulfur Nucleophile)

Assessment of Synthetic Feasibility and Atom Economy

The proposed synthetic route starting from epichlorohydrin and 1-octanethiol is highly feasible. The key reactions—nucleophilic ring-opening of an epoxide and oxidation of a thioether—are well-established, high-yielding, and generally proceed under mild conditions.

Atom Economy: The atom economy of this synthetic pathway is quite favorable.

Step 1 (Thioether formation): The reaction of epichlorohydrin with 1-octanethiol is an addition reaction. In an ideal scenario, all atoms from the reactants are incorporated into the product, leading to 100% atom economy.

Step 2 (Oxidation): The oxidation of the thioether to a sulfone typically uses an oxidizing agent like hydrogen peroxide (H₂O₂). The primary byproduct of this reaction is water, which is environmentally benign. This step also has a high atom economy.

Forward Synthesis Pathways and Mechanistic Considerations

Based on the retrosynthetic analysis, the forward synthesis of this compound can be executed in a two-step sequence.

Nucleophilic Addition Reactions Leading to the Propan-2-ol Scaffold

The core propan-2-ol structure is formed through the nucleophilic ring-opening of epichlorohydrin by 1-octanethiol. Thiols are excellent nucleophiles for epoxide ring-opening. rsc.orgacs.orgrsc.orgchemistrysteps.comarkat-usa.org The reaction is typically base-catalyzed, with a base such as sodium hydroxide (B78521) or a tertiary amine used to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The reaction proceeds via an SN2 mechanism. The thiolate anion attacks one of the electrophilic carbons of the epoxide ring. In the case of epichlorohydrin, the attack preferentially occurs at the less substituted carbon of the epoxide, leading to the formation of the secondary alcohol upon workup. This regioselectivity is a well-documented characteristic of the SN2 ring-opening of epoxides under basic or neutral conditions. chemistrysteps.comarkat-usa.org

The reaction can be summarized as follows:

1-Octanethiol + Epichlorohydrin → 1-Chloro-3-(octylthio)propan-2-ol

This reaction is typically carried out in a suitable solvent, such as an alcohol or an ether, at room temperature or with gentle heating.

Oxidation Protocols for the Sulfonyl Moiety Formation from Thioether Precursors

The second step in the synthesis is the oxidation of the thioether intermediate, 1-chloro-3-(octylthio)propan-2-ol, to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally friendly choice, often used in conjunction with a catalyst. researchgate.netrsc.orggoogle.com Other reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation proceeds in two stages: the thioether is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. Careful control of the reaction conditions and the stoichiometry of the oxidizing agent is necessary to ensure complete oxidation to the sulfone without significant side reactions.

The reaction is as follows:

1-Chloro-3-(octylthio)propan-2-ol + 2 equivalents of Oxidizing Agent → this compound

The following table presents a hypothetical comparison of different oxidation methods.

Oxidizing AgentCatalystSolventTypical Temperature (°C)Advantages
Hydrogen Peroxide (H₂O₂)Metal catalysts (e.g., tungstate)Methanol/Water25-50Green reagent, byproduct is water
m-CPBANoneDichloromethane0-25High yielding, reliable
Potassium Permanganate (KMnO₄)Phase-transfer catalystDichloromethane/Water0-25Strong oxidant, readily available

Selective Halogenation Strategies for the Chloro Functionality

In the proposed synthetic route, the chloro functionality is introduced from the starting material, epichlorohydrin. This is a highly efficient strategy as it avoids a separate halogenation step on a more complex intermediate.

However, if a synthetic route were to start from a precursor without the chloro group, such as glycidol, a selective chlorination step would be necessary. The selective chlorination of a secondary alcohol in the presence of a sulfone group would require careful choice of reagents to avoid side reactions. Reagents such as thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) could potentially be employed, although chemoselectivity might be a challenge. nih.govnih.gov The presence of the hydroxyl group allows for its conversion to a good leaving group, followed by nucleophilic substitution with a chloride source.

Convergent and Divergent Synthesis Approaches to this compound

Convergent Synthesis: A convergent approach offers an efficient pathway by joining two complex fragments late in the synthetic sequence. A highly plausible convergent synthesis for this compound involves the nucleophilic ring-opening of epichlorohydrin. In this strategy, sodium 1-octanesulfinate, prepared from 1-octanethiol via oxidation, serves as the sulfur nucleophile. The sulfinate anion attacks one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This reaction is typically regioselective, with the nucleophile attacking the terminal, less-hindered carbon, leading directly to the desired product backbone.

Divergent Synthesis: A divergent strategy enables the creation of a library of related compounds from a common intermediate. For this target molecule, a suitable starting point could be 3-(octylthio)propane-1,2-diol. This common precursor can be subjected to two different reaction pathways. In one path, selective chlorination of the primary alcohol followed by oxidation of the sulfide (B99878) to a sulfone would yield the target compound. Alternatively, the sulfide could first be oxidized to the sulfone, creating 3-(octylsulfonyl)propane-1,2-diol, which would then undergo selective chlorination at the primary position to afford this compound. The choice of pathway can be influenced by the compatibility of reagents and the desired control over side reactions. beilstein-journals.orgnih.gov

Reaction Condition Optimization and Process Intensification for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and process efficiency. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. twtm.com.twrsc.org

Solvent Selection and Solvent-Free Reaction Systems

The choice of solvent significantly impacts the rate and outcome of the proposed synthesis, particularly the nucleophilic ring-opening of epichlorohydrin. nih.govjsynthchem.com Polar aprotic solvents like DMF or DMSO are effective at solvating the sodium sulfinate salt and promoting the SN2 reaction. Protic solvents, such as water or alcohols, can also be used and may be preferable from a green chemistry perspective, although they can potentially lead to side reactions like epoxide hydrolysis. researchgate.netrsc.org The influence of solvent polarity on reaction efficiency is a key parameter for optimization.

Solvent-free systems, where epichlorohydrin itself acts as both reactant and solvent, represent a significant process intensification strategy. rsc.org This approach minimizes waste and simplifies downstream processing but requires careful temperature control to manage the reaction's exothermicity.

Table 1: Representative Effect of Solvent on a Hypothetical Epoxide Ring-Opening Reaction

SolventDielectric Constant (ε)Hypothetical Reaction Time (h)Hypothetical Yield (%)
Water80.11275
DMSO46.7692
Acetonitrile37.5888
Isopropanol19.91865
Solvent-FreeN/A590

Temperature and Pressure Profiling for Maximized Yield and Selectivity

Temperature is a critical parameter that must be carefully controlled. For the reaction between an octanesulfinate and epichlorohydrin, moderate temperatures, typically in the range of 50-100 °C, are expected to provide a balance between a reasonable reaction rate and the minimization of side products, such as polymerization of the epoxide. researchgate.net Pressure is generally not a significant variable for this liquid-phase reaction unless volatile solvents are used at temperatures above their boiling points.

Table 2: Hypothetical Temperature Profile vs. Yield and Purity

Temperature (°C)Hypothetical Yield (%)Hypothetical Purity (%)Key Observation
251598Reaction too slow
506597Moderate rate
809195Optimal balance
1108580Increased side products

Catalytic Systems and Ligand Design in the Formation of this compound

While the ring-opening of epichlorohydrin can proceed without a catalyst, various catalytic systems can enhance the reaction rate and selectivity. ucdavis.edu

Phase-Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium (B224687) chloride (TBACl) are highly effective in heterogeneous or biphasic systems. rsc.orgresearchgate.net They facilitate the transfer of the sulfinate anion from a solid or aqueous phase into the organic phase where the reaction with epichlorohydrin occurs, dramatically intensifying the process. rsc.org

Lewis Acids: Lewis acids can activate the epoxide ring towards nucleophilic attack. researchgate.net However, care must be taken as strong Lewis acids can also promote polymerization. Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolite, could offer advantages in terms of catalyst recovery and reuse. ucdavis.edu

Base Catalysis: In syntheses starting from 1-octanethiol and epichlorohydrin, a base is required to deprotonate the thiol, forming the nucleophilic thiolate. The subsequent oxidation step would then form the sulfone.

Table 3: Comparison of Potential Catalytic Systems

Catalyst TypeExampleHypothetical Loading (mol%)Primary Advantage
Phase-TransferTBACl1-5Accelerates biphasic reactions
Lewis AcidSn-Beta5-10Activates epoxide, reusable
Brønsted AcidAmberlyst-1510Activates epoxide, easily removed
NoneN/AN/AAvoids catalyst cost/removal

Reagent Stoichiometry and Impurity Control

The molar ratio of reactants is a key factor in controlling the reaction outcome. Using a slight excess of epichlorohydrin can help drive the reaction to completion but may complicate purification. Conversely, an excess of the sulfinate could lead to double addition, where a second sulfinate molecule displaces the chloride from the product. researchgate.net Precise control of stoichiometry is essential for high purity. ung.edu

Potential impurities could include:

Di-addition product: 1,3-bis(octylsulfonyl)propan-2-ol.

Glycerol derivatives: Formed from the hydrolysis of epichlorohydrin if water is present.

Isomeric product: 2-Chloro-1-(octylsulfonyl)propan-3-ol, resulting from nucleophilic attack at the central carbon of the epoxide, though this is generally disfavored.

Stereoselective and Asymmetric Synthesis of this compound

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial in pharmaceutical applications.

A highly effective strategy for the asymmetric synthesis of this compound is to use a chiral starting material. The reaction of sodium 1-octanesulfinate with enantiopure (R)- or (S)-epichlorohydrin would proceed via an SN2 mechanism, resulting in the predictable formation of the corresponding (R)- or (S)-1-Chloro-3-(octylsulfonyl)propan-2-ol. The use of enantiopure starting materials like (R)-α-chlorohydrin is a known strategy for accessing chiral building blocks. nih.gov

Another advanced approach is the catalytic asymmetric ring-opening of achiral epichlorohydrin. This involves using a chiral catalyst, such as a chiral metal-salen complex, to mediate the nucleophilic attack of the sulfinate. mdpi.com This method generates chirality during the key bond-forming step. Furthermore, chemoenzymatic methods, which combine chemical synthesis with highly selective enzyme-catalyzed reactions, are powerful tools. nih.govd-nb.info For instance, a β-keto sulfone precursor could be asymmetrically reduced using an alcohol dehydrogenase (ADH) to yield the chiral β-hydroxy sulfone with high enantiomeric excess. researchgate.netrsc.orgrsc.org

Table 4: Plausible Strategies for Asymmetric Synthesis

StrategyChiral SourceHypothetical Product ConfigurationHypothetical Enantiomeric Excess (ee %)
Chiral Substrate(S)-Epichlorohydrin(S)>99
Chiral Substrate(R)-Epichlorohydrin(R)>99
Catalytic Asymmetric Ring-Opening(R,R)-Salen-Cr(III) Catalyst(R)90-98
Chemoenzymatic ReductionAlcohol Dehydrogenase (ADH) from L. kefir(S)>99
Chemoenzymatic ReductionAlcohol Dehydrogenase (ADH) from R. ruber(R)>99

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. numberanalytics.com

For the synthesis of this compound, a potential chiral auxiliary-mediated approach could involve the use of a well-established auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com A hypothetical reaction scheme could begin with the acylation of the chiral auxiliary with a pro-chiral acid derivative, followed by a stereoselective reaction to introduce the desired stereochemistry.

A plausible, though hypothetical, synthetic sequence is outlined below:

Acylation: Reaction of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-(octylsulfonyl)propanoic acid to form an N-acyl derivative.

Stereoselective Reduction: The carbonyl group of the N-acyl derivative is then reduced. The steric hindrance provided by the chiral auxiliary directs the approach of the reducing agent, leading to the formation of a diastereomerically enriched alcohol.

Chlorination and Cleavage: Subsequent reaction with a chlorinating agent and cleavage of the chiral auxiliary would yield the target molecule, this compound, with a high degree of enantiomeric purity.

The effectiveness of this approach would be highly dependent on the choice of chiral auxiliary and the reaction conditions. A hypothetical comparison of different chiral auxiliaries for this synthesis is presented in the table below.

Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

Chiral Auxiliary Diastereomeric Excess (d.e.) (%) Yield (%)
Evans Oxazolidinone 95 85
Oppolzer's Camphorsultam 92 88
Pseudoephedrine 88 82

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is a powerful technique that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly sought after in industrial applications due to its efficiency and atom economy. wiley.com

A potential asymmetric catalytic route to this compound could involve the asymmetric reduction of a precursor ketone, 1-chloro-3-(octylsulfonyl)propan-2-one. This reaction could be catalyzed by a chiral transition metal complex, such as a ruthenium or rhodium complex with a chiral ligand. acs.org

The general steps for such a synthesis would be:

Precursor Synthesis: Synthesis of the pro-chiral ketone, 1-chloro-3-(octylsulfonyl)propan-2-one.

Asymmetric Reduction: Enantioselective reduction of the ketone using a chiral catalyst and a suitable reducing agent (e.g., hydrogen gas or a hydride source). The catalyst, by creating a chiral environment around the substrate, would favor the formation of one enantiomer over the other.

The success of this method hinges on the selection of the appropriate catalyst and ligand combination. Below is a hypothetical data table illustrating the potential performance of different catalytic systems.

Hypothetical Performance of Catalytic Systems in Asymmetric Reduction

Catalyst/Ligand System Enantiomeric Excess (e.e.) (%) Conversion (%)
Ru-BINAP 98 99
Rh-DIPAMP 95 97
Ir-f-phamidol >99 >99

Biocatalytic Transformations to Enantiomerically Enriched this compound

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes are highly selective catalysts that can operate under mild reaction conditions, making them an attractive option for sustainable chemical synthesis. nih.gov

For the production of enantiomerically enriched this compound, a biocatalytic approach could employ a ketoreductase enzyme to reduce the corresponding ketone precursor, 1-chloro-3-(octylsulfonyl)propan-2-one. georgiasouthern.edu Many microorganisms produce ketoreductases that exhibit high enantioselectivity. dntb.gov.ua

A typical biocatalytic process would involve:

Enzyme/Microorganism Selection: Screening a library of microorganisms or isolated enzymes to identify a biocatalyst with high activity and selectivity for the desired transformation.

Bioreduction: Incubation of the precursor ketone with the selected biocatalyst in a suitable medium. The enzyme's active site, being chiral, would preferentially produce one enantiomer of the alcohol.

Product Isolation: Extraction and purification of the enantiomerically enriched product from the reaction mixture.

The efficiency of biocatalytic reductions can be very high, often yielding products with excellent enantiomeric excess. A hypothetical comparison of different biocatalysts is shown in the table below.

Hypothetical Enantioselectivity of Biocatalytic Reduction

Biocatalyst (Microorganism/Enzyme) Enantiomeric Excess (e.e.) (%) Yield (%)
Lactobacillus kefir >99 95
Candida sorbophila 98 92
Recombinant Ketoreductase (KRED) >99 98

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of these principles is essential for developing sustainable and environmentally friendly synthetic routes. mdpi.comnih.gov

Atom Economy and Environmental Factor (E-factor) Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The E-factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com An ideal synthesis would have a high atom economy and a low E-factor. libretexts.org

A hypothetical comparison of the different synthetic approaches to this compound in terms of these green chemistry metrics is presented below.

Hypothetical Green Chemistry Metrics for Different Synthetic Routes

Synthetic Approach Theoretical Atom Economy (%) Estimated E-factor
Chiral Auxiliary-Mediated 60-70 10-20
Asymmetric Catalysis >95 1-5
Biocatalysis >95 <1

Asymmetric catalysis and biocatalysis generally exhibit superior atom economy and lower E-factors compared to stoichiometric methods like those using chiral auxiliaries, which inherently generate more waste due to the use of the auxiliary in stoichiometric amounts.

Waste Minimization and Byproduct Valorization Strategies

Waste minimization is a core principle of green chemistry. ispe.org In the context of synthesizing this compound, this can be achieved by:

Catalytic Methods: Using catalytic approaches (both chemical and biological) significantly reduces waste compared to stoichiometric methods. researchgate.net

Solvent Selection: Choosing greener solvents, such as water or supercritical fluids, or even performing reactions under solvent-free conditions, can drastically reduce waste. researchgate.net

Byproduct Valorization: This involves converting byproducts into valuable materials. rsc.org For instance, if a dehydrochlorination byproduct is formed, it could potentially be captured and used in other chemical processes. researchgate.net The valorization of organic waste can reduce the pressure on non-renewable resources. rsc.org

Development of Sustainable Synthetic Routes

The development of a truly sustainable synthetic route for this compound would integrate multiple green chemistry principles. Such a route would ideally feature:

Renewable Feedstocks: Starting from bio-based materials rather than petroleum-derived feedstocks.

Energy Efficiency: Utilizing reaction conditions that require minimal energy input, such as ambient temperature and pressure, which is a key advantage of biocatalysis.

Process Intensification: Employing continuous flow reactors, which can improve efficiency, safety, and reduce waste compared to batch processes.

Biodegradable Products: Designing the molecule to be biodegradable after its intended use, thus minimizing its environmental persistence.

By combining the high selectivity and mild conditions of biocatalysis with process intensification and the use of renewable feedstocks, a highly sustainable and efficient synthesis of this compound could be envisioned.

An article on the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature and data focusing specifically on the chemical reactivity and transformational chemistry of "this compound" have yielded no specific results for this particular compound. The available research literature discusses the reactivity of analogous compounds containing secondary alcohol, chloroalkane, and sulfonyl functional groups, but does not provide the specific experimental data, detailed research findings, or data tables required to construct an article that is solely focused on "this compound" as per the user's strict instructions.

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Chemical Reactivity and Transformational Chemistry of 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Reactivity of the Chloroalkane Moiety

Utility as a Precursor in Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

1-Chloro-3-(octylsulfonyl)propan-2-ol possesses two sites amenable to cross-coupling reactions: the carbon bearing the chlorine atom and the oxygen of the hydroxyl group.

Coupling at the C-Cl Bond: The primary alkyl chloride can potentially undergo nucleophilic substitution to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. However, as a simple alkyl chloride, it is not activated for facile oxidative addition to common palladium or nickel catalysts typically used in cross-coupling. More classical nucleophilic substitution (SN2) reactions are more probable. For instance, coupling with soft carbon nucleophiles like cyanides or enolates, nitrogen nucleophiles like amines or azides, and oxygen nucleophiles like alkoxides or phenoxides could be achieved, though potentially requiring forcing conditions.

Coupling via the Hydroxyl Group: The secondary alcohol is a poor leaving group itself but can be readily converted into a much better one, such as a tosylate or mesylate. masterorganicchemistry.comcsbsju.edupearson.comlibretexts.org This transformation converts the alcohol into a sulfonate ester, which is an excellent substrate for a wide array of cross-coupling and nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org Palladium-catalyzed reactions, such as Suzuki or Stille coupling with organoboron or organotin reagents, could then be employed to form C-C bonds. researchgate.net Similarly, Buchwald-Hartwig amination could be used for C-N bond formation, and related methodologies for C-O bond formation.

Interactive Table: Potential Cross-Coupling Reactions
Reactive SiteActivation MethodCoupling TypePotential ReagentBond Formed
C-ClDirect SN2C-COrganocuprate (R₂CuLi)C-C
C-ClDirect SN2C-NAmine (R-NH₂)C-N
C-ClDirect SN2C-OAlkoxide (R-O⁻)C-O
C-OHConvert to TosylateSuzuki CouplingArylboronic acidC-C (Aryl)
C-OHConvert to TosylateBuchwald-HartwigAmine (R₂NH)C-N
C-OHConvert to TosylateWilliamson Ether Synth.Phenoxide (ArO⁻)C-O (Aryl)

Reactivity and Participatory Role of the Octylsulfonyl Group

The sulfonyl group (–SO₂–) is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. wikipedia.org This strong inductive effect polarizes the adjacent carbon-sulfur bond and acidifies the protons on the α-carbon (the carbon atom directly attached to the sulfonyl group). This increased acidity makes the α-carbon a potential site for deprotonation to form a carbanion, which can then act as a nucleophile in various bond-forming reactions, such as alkylations or additions to carbonyls.

In the context of electrophilic aromatic substitution, sulfonyl groups are deactivating and meta-directing. While this compound is an aliphatic compound, if the octylsulfonyl group were attached to an aromatic ring, it would direct incoming electrophiles to the meta position. thieme-connect.denih.govnih.govmdpi.com

In standard nucleophilic substitution reactions, the alkylsulfonyl group (RSO₂⁻) is a poor leaving group. However, under specific conditions, particularly in radical reactions or certain rearrangements, the sulfonyl group can be eliminated. rsc.orgnih.gov For instance, in the Julia-Lythgoe olefination, a β-hydroxy sulfone is converted into an alkene via reductive elimination, where the sulfonyl group ultimately departs. wikipedia.org While the subject molecule is not a β-hydroxy sulfone, related transformations showcase the possibility of removing the sulfonyl group to form a new functional group.

The removal of a sulfonyl group, known as desulfonylation, is a common synthetic operation, often employed after the group has served its purpose as an activating or directing group. wikipedia.orgorganicreactions.orgresearchgate.net Due to the strength of the carbon-sulfur bond and the electron-withdrawing nature of the sulfonyl group, reductive methods are typically required. wikipedia.orgnih.gov These methods cleave the C–S bond and replace the sulfonyl group with a hydrogen atom. wikipedia.org

Common strategies for reductive desulfonylation include the use of:

Dissolving Metals/Metal Amalgams: Reagents like sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg) are effective for cleaving sulfones. wikipedia.org

Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent capable of reducing a wide variety of functional groups, including sulfones. nih.gov

Tin Hydrides: Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) can also effect desulfonylation. nih.gov

Transition Metal Catalysis: Certain palladium or titanium complexes can catalyze the reductive cleavage of sulfones. wikipedia.orgnih.gov

Interactive Table: Common Reagents for Reductive Desulfonylation
Reagent ClassSpecific Example(s)Typical Conditions
Metal AmalgamsSodium Amalgam (Na/Hg)Methanol, buffered
Metal AmalgamsAluminum Amalgam (Al/Hg)Aqueous THF
Lanthanide ReagentsSamarium(II) Iodide (SmI₂)THF, HMPA (co-solvent)
Tin HydridesTributyltin Hydride (Bu₃SnH)AIBN (initiator), Toluene, heat
Active MetalsMagnesium (Mg)Methanol, heat
Transition MetalsTiCl₄/ZnDichloromethane

Intramolecular Cyclization and Rearrangement Reactions of this compound

The most probable intramolecular reaction for this compound is the formation of an epoxide. The molecule contains a chlorohydrin moiety (a chlorine atom and a hydroxyl group on adjacent carbons, albeit separated by a CH₂-SO₂ group). In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This process, a type of Williamson ether synthesis, would result in the formation of a three-membered cyclic ether, an epoxide, with the expulsion of chloride ion.

This cyclization is generally a highly favored and efficient process for 1,2-halohydrins. For this compound, the reaction would proceed as follows:

Deprotonation: A base (e.g., sodium hydride, NaOH) removes the acidic proton from the hydroxyl group, forming a reactive alkoxide.

Intramolecular Attack: The newly formed alkoxide attacks the electrophilic carbon attached to the chlorine atom.

Ring Closure: The C-O bond forms simultaneously as the C-Cl bond breaks, yielding the epoxide product, (octylsulfonylmethyl)oxirane.

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

Specific kinetic data for transformations of this compound are not available in the literature. However, the kinetics of the most likely transformation, the base-induced intramolecular cyclization to an epoxide, can be predicted.

This reaction is a classic example of an intramolecular SN2 reaction. As such, it is expected to follow second-order kinetics, being first-order in the chlorohydrin substrate and first-order in the base.

Rate Law: Rate = k[this compound][Base]

The rate of the reaction would be influenced by several factors:

Base Strength: A stronger base will lead to a higher concentration of the reactive alkoxide intermediate, thus increasing the reaction rate.

Solvent: A polar aprotic solvent (e.g., THF, DMF) would be ideal, as it can solvate the cation of the base without solvating and deactivating the alkoxide nucleophile.

Mechanistic elucidation for this specific compound would require experimental studies, such as kinetic analysis under various conditions and isotopic labeling to confirm the proposed pathway. rsc.org However, the mechanism for epoxide formation from halohydrins is well-established and serves as a strong predictive model. masterorganicchemistry.comutas.edu.au

Determination of Rate Laws and Reaction Orders

The rate law for such a reaction is expressed in the general form:

Rate = k[this compound]ⁿ[Nu⁻]ᵐ

Here, 'k' represents the rate constant, while 'n' and 'm' are the reaction orders with respect to this compound and the nucleophile, respectively. These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients.

The method of initial rates is a common experimental approach to determine these orders. It involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant, and the initial reaction rate is measured for each. The data from such experiments can reveal the dependence of the rate on each reactant's concentration.

Table 1: Hypothetical Kinetic Data for the Reaction with Nucleophile 'Nu⁻' at 25°C
ExperimentInitial [this compound] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
10.0500.0503.0 x 10⁻⁵
20.1000.0506.0 x 10⁻⁵
30.0500.1003.0 x 10⁻⁵

Analysis of Data:

Comparing Experiment 1 and 2: The concentration of this compound is doubled, while [Nu⁻] is held constant. The initial rate also doubles (from 3.0 x 10⁻⁵ to 6.0 x 10⁻⁵ M/s). This direct proportionality indicates that the reaction is first-order with respect to this compound (n=1).

Comparing Experiment 1 and 3: The concentration of the nucleophile [Nu⁻] is doubled, while the substrate concentration is held constant. The initial rate remains unchanged (3.0 x 10⁻⁵ M/s). This indicates that the reaction rate is independent of the nucleophile concentration, meaning it is zero-order with respect to the nucleophile (m=0).

Based on this analysis, the determined rate law is:

Rate = k[this compound]¹[Nu⁻]⁰ = k[this compound]

This rate law suggests a mechanism where the rate-determining step involves only the this compound molecule, such as the formation of a reactive intermediate.

Isolation and Characterization of Reaction Intermediates

The rate law determined above suggests that the reaction may not be a simple one-step process. In the case of chlorohydrins, a common mechanistic pathway, particularly under basic conditions, involves an intramolecular cyclization to form an epoxide intermediate. For this compound, the deprotonation of the hydroxyl group would form an alkoxide, which could then displace the adjacent chloride ion to form the highly reactive intermediate, 2-(octylsulfonylmethyl)oxirane .

Due to their high reactivity, isolating such intermediates is often challenging. Their existence is typically inferred through trapping experiments or identified in situ using spectroscopic methods at low temperatures to slow down their subsequent reactions. Characterization relies on a combination of spectroscopic techniques to confirm the proposed structure.

Table 2: Expected Spectroscopic Data for the Proposed Intermediate 2-(octylsulfonylmethyl)oxirane
Analytical TechniqueExpected Key Observations
¹H NMR Spectroscopy Appearance of characteristic signals for the oxirane (epoxide) ring protons, typically in the 2.5–3.5 ppm region, exhibiting specific splitting patterns (J-coupling).
¹³C NMR Spectroscopy Presence of two distinct signals in the 40–60 ppm range, corresponding to the carbon atoms of the strained three-membered epoxide ring.
Infrared (IR) Spectroscopy A characteristic absorption band around 1250 cm⁻¹ for the C-O-C asymmetric stretch of the epoxide ring, which is absent in the starting material.
Mass Spectrometry (MS) Detection of a molecular ion peak (M⁺) corresponding to the molecular weight of the epoxide, confirming its formation before subsequent reactions.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

While kinetic and spectroscopic data provide strong evidence for a reaction mechanism, isotopic labeling studies offer the most definitive proof. By replacing an atom in the reactant with one of its isotopes, its path can be traced through the reaction, distinguishing between closely related mechanistic possibilities.

To confirm whether the reaction of this compound proceeds through a direct Sₙ2 attack by a nucleophile or via the proposed epoxide intermediate, an oxygen-18 (¹⁸O) labeling experiment can be designed. The hydroxyl group of the starting material is synthesized with ¹⁸O.

Pathway A (Direct Sₙ2): If an external nucleophile directly attacks the carbon bearing the chlorine, the ¹⁸O-labeled alcohol group remains untouched, and the label will be found exclusively at the C2 position in the final product.

Pathway B (Epoxide Intermediate): If the ¹⁸O-labeled alkoxide first forms an epoxide intermediate, the subsequent nucleophilic attack can occur at either C1 or C2 of the epoxide ring. Attack at C1 would result in the final product having the ¹⁸O label on an ether oxygen, while attack at C2 would result in the ¹⁸O label on a hydroxyl group. The distribution of the ¹⁸O label in the product(s) provides unambiguous evidence of the epoxide's involvement.

Table 3: Predicted Outcomes of an ¹⁸O Isotopic Labeling Experiment
Mechanistic PathwayLabeled ReactantDescription of Nucleophilic AttackExpected Position of ¹⁸O Label in Product
Direct Sₙ2 Substitution1-Chloro-3-(octylsulfonyl)propan-2-[¹⁸O]olNucleophile attacks the carbon bonded to chlorine (C1).Exclusively at the C2 hydroxyl group.
Via Epoxide IntermediateNucleophile attacks either C1 or C2 of the transient epoxide ring.A mixture of products with the ¹⁸O label distributed between the C2 hydroxyl and a newly formed ether linkage at C1.

By analyzing the final product mixture using mass spectrometry or ¹³C NMR spectroscopy, the precise location and distribution of the ¹⁸O label can be determined, thereby providing conclusive confirmation of the operative mechanistic pathway.

Structural Analysis and Conformational Studies of 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Molecular Geometry and Bond Parameters

The molecular geometry of 1-Chloro-3-(octylsulfonyl)propan-2-ol is defined by the spatial arrangement of its constituent atoms, which is in turn governed by the lengths of its covalent bonds and the angles between them.

Experimental Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Table of Predicted Bond Lengths

BondHybridizationPredicted Bond Length (Å)
C-Clsp³-p1.77
C-O (alcohol)sp³-sp³1.43
C-Ssp³-sp³1.82
S=Osp³-p1.45
C-Csp³-sp³1.54
C-Hsp³-s1.09
O-Hsp³-s0.96

Interactive Table of Predicted Bond Angles

AnglePredicted Bond Angle (°)
Cl-C-C109.5
C-C-O (alcohol)109.5
C-S-C105
O=S=O119
C-S=O108
C-O-H109

Analysis of Steric Interactions and Strain within the Molecular Framework

The presence of the bulky octylsulfonyl group introduces significant steric hindrance, which plays a pivotal role in dictating the preferred molecular conformation. The long alkyl chain of the octyl group is flexible and can adopt numerous conformations to minimize steric clash with other parts of the molecule.

The primary sources of steric strain within the this compound framework include:

Gauche Interactions: Rotations around the C-C and C-S bonds can lead to gauche interactions between bulky substituents. For instance, a gauche conformation around the C2-C3 bond would bring the hydroxyl group and the octylsulfonyl group into close proximity, resulting in steric repulsion.

1,3-Diaxial-like Interactions: In certain conformations, interactions between substituents on the propan-2-ol backbone can resemble 1,3-diaxial interactions in cyclic systems, leading to increased strain energy.

Transannular Strain (in folded conformations): The flexible octyl chain could potentially fold back towards the propanol backbone, leading to transannular-like strain if atoms come into close contact.

Computational modeling and molecular mechanics calculations would be invaluable in quantifying the strain energies associated with different conformations and identifying the lowest energy structures.

Conformational Preferences and Dynamics

Identification of Stable Conformers in Solution and Solid State

In the absence of direct experimental evidence, the stable conformers of this compound can be predicted by considering the minimization of steric hindrance and the maximization of favorable non-covalent interactions.

It is hypothesized that the most stable conformers will feature a staggered arrangement of substituents along the C1-C2 and C2-C3 bonds to alleviate torsional strain. The bulky octylsulfonyl group will likely orient itself to be anti-periplanar to the chloro or hydroxyl group to minimize steric repulsion.

In the solid state, the molecule would adopt a single, well-defined conformation that allows for efficient crystal packing. This conformation is often one of the low-energy conformers observed in solution.

Rotational Barriers and Conformational Interconversion Pathways

The interconversion between different conformers occurs through rotation around single bonds. These rotations are not entirely free but are hindered by energy barriers known as rotational barriers. The magnitude of these barriers is influenced by both steric and electronic effects.

The key rotational barriers in this compound are associated with the following bonds:

C1-C2 Bond: Rotation around this bond will involve the movement of the chlorine atom relative to the hydroxyl and the C3-S bond. The barrier will be influenced by the size of the chlorine atom and potential dipole-dipole interactions.

C2-C3 Bond: This rotation will dictate the relative positions of the hydroxyl group and the large octylsulfonyl group. Due to the significant steric bulk of the sulfonyl group, a substantial rotational barrier is expected.

C3-S Bond and S-C(octyl) Bond: Rotations involving the sulfonyl group are also subject to considerable barriers due to the presence of the two oxygen atoms and the long alkyl chain.

The pathways for conformational interconversion would involve a series of sequential rotations around these bonds, proceeding through higher-energy eclipsed transition states.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The presence of a hydroxyl group (a hydrogen bond donor) and several potential hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group and the chlorine atom) allows for the possibility of intramolecular hydrogen bonding.

An intramolecular hydrogen bond between the hydroxyl proton and one of the sulfonyl oxygens would lead to the formation of a five or six-membered ring-like structure, which could significantly stabilize a particular conformation. The strength of such a hydrogen bond would depend on the geometry of the resulting ring and the acidity of the hydroxyl proton.

Other non-covalent interactions that can influence the conformation include:

The interplay of these steric and electronic factors results in a complex conformational landscape for this compound, with a dynamic equilibrium between several accessible conformers.

Stereochemical Analysis and Chiral Discrimination

The stereochemical complexity of this compound arises from the presence of a stereocenter at the second carbon atom of the propanol backbone, which is bonded to a hydroxyl group. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers.

Assignment of Absolute Configuration for Chiral Centers

The determination of the absolute configuration (R or S) of the chiral center is fundamental to understanding the compound's stereochemistry. While no specific experimental data exists for this compound, the assignment would typically be achieved through methods such as single-crystal X-ray diffraction, which provides an unambiguous determination of the three-dimensional arrangement of atoms. In the absence of a crystalline sample, spectroscopic techniques like vibrational circular dichroism (VCD) or the use of chiral derivatizing agents followed by NMR spectroscopy could be employed. For analogous compounds, enzymatic resolutions have been used to selectively synthesize one enantiomer, which can then be characterized to assign its absolute configuration.

Enantiomeric Excess and Diastereomeric Ratio Determination Methods

When a sample of this compound is synthesized, it is often produced as a racemic mixture (an equal mixture of both enantiomers). The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial. The primary method for determining enantiomeric excess is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and quantification. For similar chiral chlorohydrins, chiral GC has been successfully employed for enantiomeric separation and determination.

Development of Chiral Separation Techniques for Enantiomers of this compound

The separation of the enantiomers of this compound is essential for studying their individual biological activities. The development of such separation techniques would likely focus on chiral chromatography. The selection of the appropriate chiral stationary phase (CSP) is a critical step. Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), cyclodextrins, or proteins. For related compounds, enzymatic kinetic resolution has also proven to be an effective method for separating enantiomers. This process involves the use of an enzyme that selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

Crystal Structure Analysis (if applicable)

Should this compound be a crystalline solid, its crystal structure would provide invaluable information about its molecular conformation and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

The initial step in crystal structure analysis is the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). This is accomplished through single-crystal X-ray diffraction. The unit cell parameters and space group are fundamental properties of the crystalline material.

Illustrative Data for an Analogous Crystalline Compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (ų)1018.9

Note: This data is hypothetical and serves as an example of what would be determined.

Intermolecular Interactions and Packing Arrangements in the Crystalline Lattice

The analysis of the crystal structure would reveal the intermolecular interactions that stabilize the crystal lattice. For this compound, these would likely include hydrogen bonding involving the hydroxyl group, as well as dipole-dipole interactions and van der Waals forces. The presence of the chlorine atom and the sulfonyl group could also lead to specific halogen and sulfur-based interactions. Understanding these interactions is key to comprehending the physical properties of the solid state. In the crystal structures of similar chlorinated organic compounds, C-H···Cl and Cl···Cl interactions have been observed to play a significant role in the supramolecular assembly.

Polymorphism and Pseudopolymorphism of this compound: An Area for Future Investigation

A thorough review of scientific literature reveals a notable absence of studies dedicated to the polymorphism and pseudopolymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal forms are the result of hydration or solvation, are critical areas of study in pharmaceutical and materials science. These phenomena can significantly influence a compound's physicochemical properties, including its melting point, solubility, dissolution rate, and stability.

For many organic compounds, the existence of different polymorphs can have profound implications for their practical application. Different crystalline arrangements can lead to variations in bioavailability for active pharmaceutical ingredients or alter the performance of industrial chemicals. The study of these solid-state properties typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman, IR).

Despite the importance of these solid-state characteristics, dedicated research into the potential polymorphic and pseudopolymorphic forms of this compound has not been reported in the available scientific literature. Consequently, there are no published data tables detailing different crystalline forms, their respective physical properties, or the conditions under which they might be formed. This lack of information represents a significant gap in the comprehensive understanding of this chemical compound.

Future research efforts could be directed towards systematically screening for different crystalline forms of this compound. Such studies would involve crystallizing the compound from a variety of solvents and under different conditions of temperature, pressure, and evaporation rate. The resulting solids would then be analyzed to determine if different crystal lattices are formed. The identification and characterization of any polymorphs or pseudopolymorphs would be a valuable contribution to the chemical and materials science fields, providing a more complete profile of this compound.

Computational Chemistry and Molecular Modeling of 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational behavior and dynamics of larger molecules like 1-chloro-3-(octylsulfonyl)propan-2-ol over time.

The flexible octyl chain and the rotatable bonds in this compound allow it to adopt numerous conformations. Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformers.

The results of such a search can be visualized as an energy landscape, a plot of potential energy as a function of one or more conformational degrees of freedom (e.g., dihedral angles). This landscape reveals the most stable conformers (global and local minima) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. Studies on similar molecules like 1,3-dichloro-2-propanol (B29581) have shown that such compounds can exist as a mixture of different conformers at room temperature. researchgate.net

The conformation and dynamics of this compound can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different solvents, such as water or organic solvents.

MD simulations track the movements of all atoms in the system over time, providing a detailed picture of how the solvent molecules interact with the solute and affect its conformation. For instance, in a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic octyl chain to the solvent. In a nonpolar solvent, the chain may be more extended. These simulations also provide information on the solvation free energy and the dynamic behavior of the molecule in solution. The influence of solvent polarity on molecular parameters and properties is a known phenomenon that has been investigated for other chloro-alkane derivatives. researchgate.net

Simulation of Intermolecular Interactions with Solvents or Substrates

The biological activity and chemical reactivity of this compound are intrinsically linked to its interactions with its molecular environment. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be employed to model these interactions with solvents or biological substrates.

The structure of this compound features several functional groups capable of engaging in a variety of intermolecular interactions:

The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

The sulfonyl (-SO2-) group is a strong hydrogen bond acceptor.

The chloro (-Cl) atom can participate in halogen bonding and weaker dipole-dipole interactions.

The long octyl chain contributes to hydrophobic interactions.

Simulations can reveal how these groups interact with different solvents. In aqueous environments, the hydroxyl and sulfonyl groups are expected to form strong hydrogen bonds with water molecules, influencing the compound's solubility. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl and sulfonyl groups might be more prevalent, affecting the molecule's conformation. nih.gov

When interacting with a substrate, such as a biological receptor, the same types of interactions will govern the binding affinity and specificity. Computational docking studies can predict the preferred binding pose of this compound within a receptor's active site, and more advanced techniques like free energy perturbation can estimate the binding free energy.

Table 1: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction TypeInteraction Partner (Example)
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorWater, Amino Acid Residues (e.g., Ser, Thr, His)
Sulfonyl (-SO2-)Hydrogen Bond AcceptorWater, Amino Acid Residues (e.g., Arg, Lys)
Chloro (-Cl)Halogen Bond, Dipole-DipoleElectron-rich atoms (e.g., O, N), Polar groups
Octyl Chain (-C8H17)Hydrophobic/Van der WaalsNonpolar solvent, Hydrophobic pockets in proteins

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govijert.org These models can then be used to predict the activity or properties of new, untested compounds.

For this compound, QSAR and QSPR models could be developed for a variety of endpoints, such as toxicity, solubility, or binding affinity to a particular target. This would involve synthesizing or computationally generating a series of analogs and correlating their structural features with the measured or predicted property.

The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. For analogs of this compound, these descriptors would capture the variations in their steric, electronic, and hydrophobic properties. A wide range of descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of specific functional groups.

Topological descriptors: Indices that describe the connectivity of the molecule, such as the Randić index or Balaban J index.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Electrostatic descriptors: Partial charges on atoms, dipole moment.

Quantum-chemical descriptors: HOMO/LUMO energies, electronegativity, chemical hardness. scirp.org

Once calculated, a crucial step is to select a subset of these descriptors that are most relevant to the property being modeled. This is often achieved using statistical techniques like multiple linear regression or machine learning algorithms to identify the descriptors that have the highest correlation with the activity or property of interest.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound Analogs

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexMolecular branching
GeometricalSolvent Accessible Surface AreaInteraction potential with solvent
ElectrostaticDipole MomentMolecular polarity
Quantum-ChemicalHOMO-LUMO GapChemical reactivity and stability

With a set of selected descriptors, a mathematical model can be developed. A common approach is to use multiple linear regression (MLR) to create an equation that relates the descriptors to the property. For a hypothetical property (e.g., toxicity), the QSPR model might take the form:

Toxicity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

where c0, c1, ..., cn are coefficients determined from the regression analysis.

The predictive power of the developed model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation, are used to assess the model's robustness. tiikmpublishing.com External validation, where the model is used to predict the properties of a set of compounds not used in the model development, is crucial to evaluate its real-world predictive ability. A well-validated QSAR/QSPR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction pathway can be obtained.

Potential reactions of this compound include nucleophilic substitution at the carbon bearing the chlorine atom, or elimination reactions to form an epoxide or an unsaturated sulfone. The reaction of epichlorohydrin (B41342) with sulfonamides is a known synthetic route, suggesting that similar chemistry could be relevant for this molecule. lookchem.com

A key aspect of mechanistic studies is the mapping of the potential energy surface (PES) for a given reaction. The PES is a mathematical function that relates the energy of a molecule to its geometry. By exploring the PES, stationary points, which correspond to stable molecules (reactants, products, intermediates) and transition states, can be located.

For a potential reaction of this compound, such as its reaction with a nucleophile, computational methods like density functional theory (DFT) can be used to calculate the geometries and energies of the species involved. The transition state, which is a saddle point on the PES, represents the energy barrier that must be overcome for the reaction to occur. Identifying the structure of the transition state provides crucial insights into the geometry of the reacting molecules at the point of highest energy.

The insights gained from mechanistic studies can be used to design catalysts or optimize reaction conditions to favor a desired chemical transformation. For example, if a particular reaction involving this compound has a high activation energy, a catalyst could be computationally designed to stabilize the transition state, thereby lowering the energy barrier and increasing the reaction rate.

Computational methods can be used to screen potential catalysts and predict their efficacy. By modeling the interaction of the catalyst with the reactants and the transition state, the catalytic cycle can be elucidated, and the catalyst's structure can be modified to improve its performance. Similarly, the effect of different solvents or temperatures on the reaction mechanism and kinetics can be simulated to identify the optimal reaction conditions.

In Silico Screening and Ligand Design Based on this compound Scaffold

Information on the use of the this compound scaffold for ligand design or its performance in in silico screening campaigns is not available in the current body of scientific literature.

Pharmacophore Modeling for Hypothetical Biological Targets

There is no research available on the development of pharmacophore models based on the structure of this compound. Such studies would be necessary to hypothesize its potential interactions with biological targets, but they have not been performed or published.

Until dedicated research is conducted and published, a detailed and scientifically accurate article on the computational chemistry and molecular modeling of this compound cannot be written.

Advanced Analytical Methodologies for Research on 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Spectroscopic Techniques for Mechanistic Insights and Structural Elucidation in Research Contexts

Spectroscopic techniques are fundamental for the unambiguous identification and detailed structural characterization of 1-Chloro-3-(octylsulfonyl)propan-2-ol. They provide information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a compound like this compound, a suite of NMR experiments would be employed to fully characterize its structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different functional groups.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, which can be confirmed and assigned using the aforementioned 2D NMR techniques.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₂~3.6 - 3.8~48 - 52
C2-H~4.0 - 4.2~68 - 72
C3-H₂~3.2 - 3.4~55 - 59
Sulfonyl-α-CH₂~3.0 - 3.2~50 - 54
Octyl Chain CH₂~1.2 - 1.8~22 - 32
Octyl Chain CH₃~0.8 - 0.9~14

Advanced NMR Techniques: For more in-depth studies, techniques like Solid-State NMR could be used to study the compound in its solid form, providing information on its crystalline structure and polymorphism. Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficient of the molecule, which can be related to its size and shape and can also be used to separate the signals of different components in a mixture.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The S=O stretching vibrations of the sulfonyl group usually give rise to strong Raman signals. In-situ Raman spectroscopy can be a powerful tool for tracking the progress of the synthesis reaction by monitoring the disappearance of reactant signals and the appearance of product signals in real-time.

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive research and characterization of this compound, enabling detailed insights into its purity, composition, structure, and stereochemistry.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Tracing of Metabolic/Degradation Products (non-human contexts)

Mass spectrometry is a critical tool for elucidating the structure of this compound and identifying its transformation products. In non-human environmental or biological systems, MS can trace the pathways of its degradation.

Fragmentation Pathway Analysis: Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation patterns are predictable based on the functional groups present. Key fragmentation mechanisms for related structures include alpha-cleavage and dehydration in alcohols, and cleavage around the sulfonyl group. libretexts.orgmiamioh.edu

Alpha-Cleavage: The bond adjacent to the hydroxyl group can break, leading to the formation of stable, resonance-stabilized cations. libretexts.org For this compound, cleavage could occur on either side of the carbon bearing the hydroxyl group.

Loss of HCl: Elimination of a hydrogen and the chlorine atom is a common pathway for chlorohydrins.

Cleavage at the Sulfonyl Group: The C-S and S-O bonds of the sulfonyl group are susceptible to cleavage, yielding fragments characteristic of the octylsulfonyl moiety.

Dehydration: The loss of a water molecule (18 amu) from the alcohol group is a frequent fragmentation pathway. libretexts.orglibretexts.org

The combination of these fragmentation pathways provides a unique fingerprint for the molecule, allowing for its unambiguous identification. dtic.mil

Interactive Table: Predicted Mass Spectral Fragments for this compound

Predicted Fragment Ion (m/z) Proposed Structure/Origin Fragmentation Pathway
M+ (e.g., 256.09 for C11H23ClO3S)Molecular IonElectron Ionization
M-18Loss of H₂ODehydration of alcohol
M-36Loss of HClElimination
VariousC₈H₁₇SO₂⁺ and related ionsCleavage at the sulfonyl group
VariousCH₂Cl-CH(OH)-CH₂⁺ and related ionsCleavage of the C-S bond

Tracing of Metabolic/Degradation Products: In environmental or microbial systems, this compound can be transformed into various metabolites or degradation products. nih.govresearchgate.net Common metabolic pathways for sulfone-containing compounds involve oxidation or reduction of the sulfur center. nih.goviiarjournals.org The chlorohydrin moiety may undergo hydrolysis or enzymatic transformation. High-resolution mass spectrometry can detect these products even at trace levels. nih.govthermofisher.com For instance, the oxidation of the alcohol to a ketone or the hydrolysis of the chlorine to a hydroxyl group would result in predictable mass shifts that can be monitored. mdpi.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder XRD: Powder XRD is used when single crystals are not available or for the analysis of polycrystalline materials. It provides a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase of the compound. This is useful for quality control, identifying different polymorphic forms, and studying phase transitions. While it does not provide the same level of structural detail as single-crystal XRD, it is invaluable for characterizing the bulk material. mdpi.com

Interactive Table: Expected Structural Parameters from XRD of Analogous Sulfones

Parameter Typical Range from Literature Reference
S=O Bond Length1.392 - 1.463 Å st-andrews.ac.ukresearchgate.net
C-S Bond Length1.743 - 1.790 Å st-andrews.ac.ukresearchgate.net
C-S-C Bond Angle101.1 - 106.8 ° st-andrews.ac.ukresearchgate.net
O-S-O Bond Angle116.7 - 120.6 ° st-andrews.ac.ukresearchgate.net

Microscopic and Surface Characterization Techniques (e.g., AFM, SEM) for Material Science Applications (if derivatives are formed)

Should derivatives of this compound be synthesized for material science applications, such as incorporation into polymers or surface coatings, microscopic techniques would be essential for characterization.

Atomic Force Microscopy (AFM): AFM provides nanoscale topographical images of a material's surface. youtube.com For a polymer film containing a derivative of this compound, AFM could reveal details about surface roughness, domain structures, and the distribution of the derivative within the polymer matrix. researchgate.netnih.gov In addition to topography, AFM can probe mechanical properties like elasticity and adhesion at the nanoscale, which are crucial for understanding the performance of new materials. youtube.comoxinst.com

Scanning Electron Microscopy (SEM): SEM offers high-resolution imaging of surface morphology over a larger area than AFM. It is particularly useful for examining the microstructure, porosity, and surface features of materials. researchgate.net If a derivative of this compound were used to create, for example, a functionalized membrane, SEM could be used to visualize the pore structure and confirm the homogeneity of the membrane's surface. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound or its byproducts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analytes, GC-MS is a powerful tool. nih.gov The compound, or a derivatized version, would first be separated from other components in a mixture based on its boiling point and polarity on a GC column. researchgate.netoup.com The separated components then enter the mass spectrometer for identification based on their mass spectra. researchgate.netnih.gov This technique is highly sensitive and provides excellent separation efficiency. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for analyzing less volatile or thermally sensitive compounds in complex matrices. science.govtechnologynetworks.com The initial separation is performed by liquid chromatography, after which the analyte is ionized and detected by tandem mass spectrometry. epa.gov This method offers high sensitivity and selectivity, making it suitable for trace analysis of the parent compound and its degradation products in environmental samples. shimadzu.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of LC with the detailed structural information provided by NMR. jpsbr.orgamazonaws.com After separation on an LC column, fractions can be directly analyzed by NMR. sumitomo-chem.co.jp This is particularly valuable for the unambiguous identification of unknown impurities or metabolites in a mixture, as NMR can distinguish between isomers that may be difficult to differentiate by MS alone. nih.govwiley.com

Interactive Table: Comparison of Hyphenated Techniques for Analysis

Technique Principle Primary Application Key Advantage
GC-MSSeparates by volatility/polarity, detects by mass.Analysis of volatile and thermally stable compounds.High separation efficiency and sensitivity. nih.govresearchgate.net
LC-MS/MSSeparates by polarity, detects by mass fragmentation.Trace analysis in complex matrices (e.g., environmental samples).High selectivity and sensitivity for non-volatile compounds. science.govepa.gov
LC-NMRSeparates by polarity, detects by nuclear magnetic resonance.Unambiguous structure elucidation of unknowns and isomers in mixtures.Provides detailed structural information. jpsbr.orgnih.gov

Potential Biological and Mechanistic Investigations of 1 Chloro 3 Octylsulfonyl Propan 2 Ol Strictly in Vitro/non Clinical Focus

Structure-Activity Relationship (SAR) Studies of 1-Chloro-3-(octylsulfonyl)propan-2-ol Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic exploration of its chemical structure could elucidate the key molecular features responsible for a hypothetical biological effect.

The rational design of analogs of this compound would involve targeted modifications at three primary sites: the octyl chain, the propan-2-ol backbone, and the sulfonyl group.

Modification of the Alkyl Chain: The lipophilicity and steric bulk of the octyl group could be critical for binding to a hypothetical biological target. Analogs could be synthesized with varying chain lengths (e.g., hexyl, decyl, dodecyl) to probe the optimal length for activity. Additionally, introducing branching (e.g., iso-octyl) or unsaturation could explore the spatial requirements of the binding pocket.

Modification of the Propan-2-ol Backbone: The hydroxyl and chloro groups on the propane (B168953) backbone are key functional groups. The stereochemistry of the hydroxyl group at the C2 position could be investigated by synthesizing the individual (R)- and (S)-enantiomers. The necessity of the hydroxyl group could be tested by synthesizing a deoxy analog. The chloro group at C1 could be replaced with other halogens (fluoro, bromo) or other small functional groups to understand its role in binding or reactivity.

Modification of the Sulfonyl Group: The sulfonyl group is a polar, hydrogen bond acceptor. Its role could be investigated by replacing it with a sulfoxide (B87167), sulfide (B99878), or even a carbonyl group (ketone) to assess the importance of its electronic and hydrogen bonding capacity.

A plausible synthetic route to these analogs could start from epichlorohydrin (B41342), which reacts with sodium octanethiolate to form an epoxide intermediate. Subsequent oxidation of the sulfide to the sulfone, followed by ring-opening of the epoxide, would yield the parent compound. Analogs would be synthesized by using the corresponding substituted thiols and epoxides.

To establish a clear SAR, the synthesized analogs would be tested in a relevant in vitro assay. For this hypothetical study, we will consider the inhibition of a purified enzyme, "Acyl-Lipid Hydrolase 3" (ALH-3), a fictional enzyme involved in lipid metabolism. The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against ALH-3

Compound IDR Group (Alkyl Chain)X (at C1)Y (Sulfur Oxidation State)Stereochemistry (at C2)Hypothetical IC50 (µM)
1 n-Octyl Cl SO2 Racemic 15.2
2an-HexylClSO2Racemic45.8
2bn-DecylClSO2Racemic12.5
2cn-DodecylClSO2Racemic28.1
3an-OctylFSO2Racemic33.7
3bn-OctylBrSO2Racemic18.9
4an-OctylClSORacemic98.4
4bn-OctylClSRacemic>200
5an-OctylClSO2(R)8.1
5bn-OctylClSO2(S)30.5

The n-decyl chain (Compound 2b) shows slightly improved activity over the n-octyl chain, while shorter (2a) or longer (2c) chains are less effective, suggesting an optimal lipophilic interaction length.

The chloro group at C1 appears important for activity, as replacing it with a fluoro group (3a) diminishes potency.

The sulfonyl group (SO2) is critical, as reduction to sulfoxide (4a) or sulfide (4b) drastically reduces or abolishes inhibitory activity. This suggests the oxygen atoms of the sulfone are likely involved in key hydrogen bonding interactions with the enzyme.

Stereochemistry at the C2 hydroxyl group is a significant factor, with the (R)-enantiomer (5a) being approximately four times more potent than the (S)-enantiomer (5b), indicating a specific stereochemical requirement within the enzyme's active site.

Mechanistic Exploration of Hypothetical Biological Interactions

Following the identification of a promising lead compound from SAR studies, further investigations would focus on elucidating its precise mechanism of action at the molecular level.

To understand the functional consequence of enzyme inhibition, this compound could be studied in a reconstituted cell-free biochemical pathway. For instance, a system containing the necessary enzymes and substrates for a segment of the fatty acid beta-oxidation pathway could be used. By monitoring the depletion of substrates and the formation of products over time, with and without the inhibitor, its specific impact on the pathway could be determined. It would be hypothesized that inhibition of ALH-3 by the compound leads to the accumulation of specific acyl-lipid substrates and a reduction in downstream metabolites in this cell-free system.

To characterize the nature of the interaction between this compound (specifically the more active (R)-enantiomer, Compound 5a) and its hypothetical target ALH-3, enzyme kinetic studies would be performed. The reaction velocity would be measured at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

The data could be analyzed using a Lineweaver-Burk plot to determine the mechanism of inhibition. Hypothetical results are presented below.

Table 2: Hypothetical Kinetic Parameters for ALH-3 Inhibition by (R)-1-Chloro-3-(octylsulfonyl)propan-2-ol

Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min/mg)
0 (Control)50100
598102
1014599
20255101

The results in Table 2 suggest that as the inhibitor concentration increases, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. This kinetic profile is characteristic of a competitive inhibitor . This implies that this compound likely binds to the active site of ALH-3, directly competing with the natural substrate. From this data, the inhibition constant (Ki) could be calculated, providing a precise measure of the inhibitor's potency.

To further visualize the interaction and support the kinetic data, computational modeling could be employed. Assuming the three-dimensional structure of ALH-3 is known or can be reliably modeled (e.g., via homology modeling), molecular docking simulations could be performed.

These simulations would virtually place the (R)- and (S)-enantiomers of this compound into the active site of ALH-3. The goal would be to find the most stable binding poses and to analyze the non-covalent interactions between the inhibitor and the enzyme's amino acid residues.

A hypothetical docking result might show:

The octyl chain of the (R)-enantiomer fits snugly into a hydrophobic pocket of the active site.

The two oxygen atoms of the sulfonyl group form hydrogen bonds with the side chains of specific amino acid residues, such as Arginine and Lysine.

The hydroxyl group of the (R)-enantiomer forms a hydrogen bond with a key catalytic residue, such as a Serine or Histidine.

The (S)-enantiomer, due to its different spatial arrangement, cannot achieve these optimal interactions simultaneously, resulting in a lower binding affinity, which would be consistent with its higher IC50 value observed in the SAR study.

These computational insights would provide a structural basis for the observed SAR and the competitive inhibition mechanism, guiding further rational design of even more potent and selective inhibitors.

Absence of In Vitro Research Data for this compound Precludes Analysis of Biological and Mechanistic Properties

A thorough review of available scientific literature reveals a significant gap in the research concerning the chemical compound this compound. Specifically, there is no publicly accessible data from in vitro studies detailing its potential biological and mechanistic properties, such as antimicrobial activity or metabolic transformation by microbial cultures. Consequently, an article focusing on these aspects as per the requested structure cannot be generated at this time.

The specified subtopics for investigation included:

Antimicrobial Activity against Model Microorganisms (In Vitro Studies Only):

Minimum Inhibitory Concentration (MIC) Determinations against Bacterial and Fungal Strains.

Investigation of Antimicrobial Mechanisms (e.g., cell wall disruption, metabolic pathway interference).

Metabolic Transformation Studies by Microbial Cultures (in vitro)

Exhaustive searches for peer-reviewed articles, scholarly papers, and scientific databases did not yield any studies that have evaluated this compound for these properties. The scientific community has not published findings on its efficacy against common bacterial or fungal strains, nor have there been investigations into how microorganisms might metabolize this specific compound in a laboratory setting.

Without primary research data, any discussion on the antimicrobial potential or metabolic fate of this compound would be purely speculative and would not adhere to the required standards of scientific accuracy. Therefore, the creation of data tables and detailed research findings is not feasible.

Further research and in vitro testing would be required to determine the biological activities of this compound and to provide the necessary data to address the outlined topics.

Inability to Generate Article on the Environmental Fate and Degradation of this compound Due to Lack of Available Scientific Data

Following a comprehensive and multi-faceted search of scientific literature and environmental databases, it has been determined that there is a significant lack of specific research data on the environmental fate and degradation of the chemical compound This compound . Despite extensive search efforts, no dedicated studies detailing its photolytic degradation, hydrolysis kinetics, oxidation processes, or its aerobic and anaerobic biodegradation were identified.

The user's request for a detailed and scientifically accurate article, structured with specific sections and subsections including data tables and detailed research findings, cannot be fulfilled at this time. Generating such an article without specific experimental data would require speculation and extrapolation from related but distinct chemical structures. This approach would not meet the stringent requirements for scientific accuracy and detailed, compound-specific information as outlined in the user's instructions.

The functional groups present in this compound—a chloro group, an octylsulfonyl group, and a secondary alcohol—suggest potential degradation pathways based on the known behavior of similar chemical moieties. For instance:

Chloro- group: Chlorinated organic compounds can undergo both abiotic and biotic degradation. A common biotic pathway is reductive dechlorination under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. Aerobically, dehalogenase enzymes can catalyze the hydrolytic removal of chlorine.

Octylsulfonyl group: The long alkyl chain (octyl) could be susceptible to aerobic biodegradation through pathways such as omega- and beta-oxidation. The sulfonate group itself is generally considered to be relatively persistent in the environment, though microbial degradation of organosulfonates has been observed.

Propan-2-ol moiety: The secondary alcohol group can be oxidized both abiotically and biotically to the corresponding ketone, 1-chloro-3-(octylsulfonyl)propan-2-one.

However, the interplay of these functional groups within the specific structure of this compound, and the resulting degradation kinetics and metabolite formation, remains uninvestigated in the available scientific literature. Without empirical data, any discussion of its environmental half-life, the specific microorganisms involved in its biodegradation, or the precise conditions under which it degrades would be entirely hypothetical.

Therefore, to maintain the integrity of scientific reporting and adhere to the user's strict requirements for factual and detailed content, the requested article cannot be generated. Further experimental research on the environmental fate and toxicology of this compound is necessary before a comprehensive and accurate article on this topic can be written.

Environmental Fate and Degradation Mechanisms of 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Biotic Degradation Studies by Environmental Microorganisms

Characterization of Microbial Consortia Involved in Degradation

There is currently no information available in scientific literature that identifies or characterizes microbial consortia capable of degrading 1-Chloro-3-(octylsulfonyl)propan-2-ol. To understand its biological breakdown in the environment, future research would need to focus on isolating and identifying microorganisms from contaminated environments that can utilize this compound as a source of carbon or energy. Such studies would involve enrichment cultures and subsequent molecular identification techniques (e.g., 16S rRNA gene sequencing) to characterize the bacterial and fungal species involved.

Sorption and Desorption Behavior in Environmental Compartments

The interaction of this compound with soil and other environmental matrices is a critical factor in determining its mobility and bioavailability. However, no studies were found that investigate its sorption and desorption characteristics.

Modeling of Environmental Mobility and Persistence

Without fundamental data on its physicochemical properties and degradation rates, no models have been developed to predict the environmental mobility and persistence of this compound. Future modeling efforts would require experimentally determined data on its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation half-lives in different environmental compartments (soil, water, air).

Identification and Characterization of Environmental Transformation Products

No information is available regarding the transformation products of this compound that may form under various environmental conditions (e.g., through biotic or abiotic degradation). Identifying these products is essential for a complete environmental risk assessment, as they may be more or less toxic and persistent than the parent compound. Future research should employ advanced analytical techniques, such as mass spectrometry, to identify and characterize any potential metabolites and degradation byproducts.

Broader Scientific Context and Future Research Directions for 1 Chloro 3 Octylsulfonyl Propan 2 Ol

Potential Applications of 1-Chloro-3-(octylsulfonyl)propan-2-ol and Its Derivatives in Emerging Technologies

The unique combination of a reactive chlorohydrin group, a secondary alcohol, and a long-chain alkyl sulfone in this compound opens up possibilities for its application in several cutting-edge fields.

Advanced Material Science (e.g., polymer synthesis, specialty surfactants)

The bifunctional nature of this compound makes it a promising candidate for the synthesis of advanced polymers. The chlorohydrin moiety can be readily converted to an epoxide, a highly versatile functional group for ring-opening polymerization. This could lead to the formation of functional polysulfones with tailored properties. The octylsulfonyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific solubility profiles to the resulting polymers.

Furthermore, the presence of a long hydrophobic octyl chain and a polar sulfonyl group suggests potential as a specialty surfactant. Such surfactants could find applications in emulsion polymerization, as dispersing agents for nanomaterials, or in the formulation of specialized coatings and adhesives. The chirality of the propan-2-ol backbone could also be exploited to create chiral surfactants for enantioselective separations or as templates for the synthesis of chiral materials.

Catalysis and Ligand Design in Organic Synthesis

The sulfonyl group is known for its ability to coordinate with metal centers, making this compound a potential precursor for novel ligands in catalysis. researchgate.net The hydroxyl and chloro functionalities offer additional sites for modification, allowing for the synthesis of a library of ligands with varying steric and electronic properties. These ligands could be employed in a range of transition-metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The long alkyl chain could also be utilized to create phase-transfer catalysts or catalysts that are soluble in non-polar media.

Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of this compound, with its hydrophobic octyl tail and polar head group containing the sulfonyl, hydroxyl, and chloro functionalities, makes it an interesting building block for supramolecular chemistry. researchgate.net This molecule could self-assemble in solution to form micelles, vesicles, or other ordered structures. mdpi.com These self-assembled systems could be used for drug delivery, as nanoreactors, or as templates for the synthesis of porous materials. The ability of the sulfonyl group to participate in hydrogen bonding and other non-covalent interactions further enhances its potential in designing complex supramolecular architectures. researchgate.netnih.goviucr.org

Unexplored Reactivity and Synthetic Opportunities for this compound

The reactivity of this compound has not been extensively studied, presenting numerous opportunities for synthetic exploration. Key areas for investigation include:

Reactions of the Chlorohydrin Moiety: Beyond epoxide formation, the chlorohydrin can undergo a variety of transformations. researchgate.net Nucleophilic substitution of the chlorine atom with a wide range of nucleophiles could lead to a diverse array of functionalized propan-2-ol derivatives. researchgate.net

Derivatization of the Secondary Alcohol: The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing another handle for introducing new functionalities and creating a library of derivatives with distinct properties.

Modifications of the Octyl Chain: The terminal methyl group of the octyl chain could be a site for selective functionalization, although this would be challenging. Alternatively, starting from a functionalized octyl precursor would allow for the introduction of other groups.

Reactivity of the Sulfonyl Group: The sulfonyl group is generally stable, but it can participate in certain reactions, such as the Ramberg-Bäcklund reaction, under specific conditions. researchgate.net Its electron-withdrawing nature also influences the reactivity of adjacent C-H bonds.

These unexplored reaction pathways could lead to the synthesis of novel compounds with potential applications in various fields of chemistry.

Identification of Knowledge Gaps in the Current Understanding of this compound Chemistry

The primary knowledge gap is the lack of fundamental data on this compound itself. To fully realize its potential, the following aspects need to be thoroughly investigated:

Physicochemical Properties: A detailed characterization of its physical and chemical properties, including melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry), is essential.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its reactivity and interaction with other molecules, particularly in the context of ligand design and supramolecular chemistry.

Reactivity Profile: A systematic study of its reactivity with a range of reagents is needed to establish a comprehensive understanding of its chemical behavior. This includes kinetic and mechanistic studies of key transformations.

Toxicity and Environmental Impact: Before any large-scale application, a thorough evaluation of its toxicological profile and environmental fate is imperative.

Proposed Methodologies and Experimental Designs to Address Current Limitations

To bridge the identified knowledge gaps, a multi-pronged research approach is proposed:

Synthesis and Characterization: The first step would be the development of a robust and scalable synthesis of this compound. Following synthesis, comprehensive characterization using modern analytical techniques will be necessary to confirm its structure and purity.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov This can provide valuable insights into its reactivity and guide experimental design.

Systematic Reactivity Studies: A series of well-designed experiments should be conducted to explore the reactivity of each functional group under various reaction conditions. This would involve screening different reagents, catalysts, and solvents to map out its synthetic utility.

Application-Oriented Research: Based on the initial findings, research efforts can be directed towards specific applications. For instance, if it shows promise as a surfactant, its aggregation behavior in solution can be studied using techniques like dynamic light scattering and tensiometry. If its potential as a ligand is promising, coordination studies with various metal ions can be performed.

By systematically addressing these research questions, a comprehensive understanding of the chemistry of this compound can be established, paving the way for its potential application in various emerging technologies.

Vision for Long-Term Research Trajectories and Collaborative Endeavors

The future of research for this compound is envisioned as a multi-pronged approach, focusing on deepening the fundamental understanding of the compound, exploring its applications across various scientific fields, and fostering a global network of researchers.

A primary long-term goal is the comprehensive elucidation of the compound's mechanism of action at a molecular level. While initial studies may propose hypothetical pathways, future research must employ advanced analytical techniques to provide concrete evidence. This will involve a combination of in-depth spectroscopic analysis, computational modeling, and kinetic studies to map its interactions with biological systems and other chemical entities. Understanding these fundamental mechanisms is paramount for the targeted design of future applications.

Furthermore, a significant research trajectory will focus on the optimization of the synthetic pathways for this compound. Current synthetic methods, while effective, may not be the most efficient or environmentally benign. Long-term research will aim to develop novel, sustainable synthetic routes that offer higher yields, reduced waste, and the use of greener solvents and catalysts. This will not only make the compound more accessible for research but also align with the growing demand for sustainable chemical manufacturing.

Collaborative endeavors will be the cornerstone of future research success. The complexity of modern scientific challenges necessitates a multidisciplinary approach. Therefore, the vision includes the establishment of international consortia and partnerships between academic institutions, pharmaceutical companies, and materials science laboratories. These collaborations will facilitate the sharing of data, resources, and expertise, thereby accelerating the pace of discovery. Joint research projects could focus on a wide array of areas, from investigating its potential as a therapeutic agent to exploring its utility as a building block in the synthesis of novel polymers and functional materials.

To support these collaborative efforts, the development of a centralized, open-access database for all research data related to this compound is proposed. This database would house spectroscopic data, synthetic protocols, biological activity data, and computational models, providing a valuable resource for the global research community and preventing the duplication of efforts.

The following table outlines potential long-term research directions and the collaborative frameworks envisioned to achieve them:

Research TrajectoryKey ObjectivesPotential Collaborative Partners
Mechanistic Elucidation - Determine the precise molecular targets and interaction pathways.- Utilize advanced spectroscopic and computational methods.- Academic research groups in biochemistry and molecular biology.- Computational chemistry laboratories.
Synthetic Optimization - Develop green and efficient synthesis routes.- Explore enzymatic and flow chemistry approaches.- Organic chemistry and chemical engineering departments.- Industrial partners in fine chemical manufacturing.
Therapeutic Applications - Investigate potential as an antiviral, antibacterial, or anticancer agent.- Conduct preclinical studies.- Pharmaceutical and biotechnology companies.- Medical research institutes.
Materials Science - Explore its use as a monomer or cross-linking agent.- Develop novel polymers with unique properties.- Polymer science and materials engineering research centers.- Companies in the advanced materials sector.

By fostering a collaborative and forward-thinking research environment, the scientific community can collectively unlock the full potential of this compound, paving the way for innovative applications that could have a significant impact on science and technology.

Conclusion

Synthesis of Key Research Findings and Insights into 1-Chloro-3-(octylsulfonyl)propan-2-ol

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research findings for the compound this compound. While numerous studies exist for structurally related chloropropanol (B1252657) derivatives, this particular combination of a chlorohydrin with an octylsulfonyl group does not appear to be a subject of published research. The absence of dedicated studies means there are no specific findings on its synthesis, reactivity, or potential applications to synthesize.

General insights can be inferred from its constituent functional groups. The chlorohydrin moiety suggests potential reactivity as an electrophile, similar to other halohydrins, which are valuable intermediates in organic synthesis. The octylsulfonyl group, with its long alkyl chain and sulfonyl functionality, would impart specific solubility characteristics and potential for intermolecular interactions. However, without experimental data, these remain theoretical considerations.

Reiteration of Academic Significance and Contribution to Fundamental Chemical Science

Due to the lack of dedicated research, the academic significance and direct contribution of this compound to fundamental chemical science have not been established. Its structural novelty, combining a reactive chlorohydrin with a sulfonyl group, suggests it could be a target for synthetic chemists to explore new reaction methodologies. Investigation into its synthesis and characterization would contribute new knowledge to the field of organic synthesis. Furthermore, studies on its physical and chemical properties could provide valuable data for structure-property relationship models, particularly in understanding how the interplay between the chloro, hydroxyl, and sulfonyl functional groups influences its behavior.

Concluding Remarks on the Multifaceted Research Potential and Future Outlook of this compound

The future outlook for this compound is entirely dependent on its synthesis and subsequent investigation. The compound holds multifaceted research potential. In synthetic chemistry, it could serve as a building block for more complex molecules, leveraging the reactivity of the chlorohydrin. In materials science, the presence of the octylsulfonyl group suggests potential applications in the development of surfactants or functional polymers.

The immediate future for this compound lies in the hands of synthetic organic chemists. The development of an efficient and scalable synthesis would be the critical first step to unlock its research potential. Following this, comprehensive spectroscopic and crystallographic characterization would be necessary. Subsequent studies could then explore its reactivity in a variety of chemical transformations and evaluate its properties for potential applications. Until such foundational research is undertaken, this compound remains a molecule of theoretical interest with untapped scientific possibilities.

Q & A

Q. What synthetic routes are recommended for 1-Chloro-3-(octylsulfonyl)propan-2-ol, considering functional group compatibility?

  • Methodological Answer : A viable approach involves nucleophilic substitution using epichlorohydrin as a precursor, where the octylsulfonyl group is introduced via reaction with octanesulfonyl chloride under controlled basic conditions (e.g., NaHCO₃). Alternatively, enzymatic methods like lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase B) can achieve enantioselective synthesis, as demonstrated for structurally analogous chloro-propanol derivatives . Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize side reactions.

Q. How can computational chemistry predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations can estimate properties such as topological polar surface area (TPSA), logP, and hydrogen-bonding capacity. For example, TPSA values (calculated using tools like Molinspiration) correlate with membrane permeability, aiding in drug design. Computational data should be validated against experimental measurements (e.g., HPLC for logP, DSC for melting point) to address discrepancies .

Q. What analytical techniques are recommended for impurity profiling in this compound?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are essential for identifying trace impurities. For example, chlorinated byproducts or sulfonate esters can be detected via fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) further clarifies structural anomalies, particularly for regioisomers or stereochemical impurities .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

  • Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Pseudomonas fluorescens lipase) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-form intact. For instance, Novozym 435 (a commercial Candida antarctica lipase B) has resolved chloro-propanol derivatives with >99% enantiomeric excess (ee) by optimizing solvent systems (e.g., tert-butyl methyl ether) and water activity . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) validates enantiopurity.

Q. What strategies mitigate instability during synthesis caused by reactive functional groups?

  • Methodological Answer : Proximity of sulfonyl and chloro groups can lead to intramolecular elimination or hydrolysis. Stabilization strategies include:
  • Using anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to prevent moisture-induced degradation.
  • Introducing steric hindrance via bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl moiety.
  • Monitoring decomposition pathways via accelerated stability studies (40°C/75% RH) and adjusting pH to neutral ranges .

Q. How can biological activity of this compound be systematically assessed?

  • Methodological Answer :
  • In vitro assays : Evaluate antimicrobial activity using broth microdilution (MIC/MBC) against anaerobic pathogens (e.g., Clostridium difficile), inspired by nitroimidazole derivatives like Ornidazole.
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates formed during nitro group reduction (if applicable).
  • Toxicity screening : Conduct cytotoxicity assays (MTT/Neutral Red) on human cell lines (e.g., HEK-293) to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Methodological Answer : Discrepancies often arise from neglecting solvation effects in simulations. To reconcile:
  • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to account for solvent-solute interactions.
  • Validate with shake-flask experiments (UV-Vis/gravimetric analysis) across multiple solvents (e.g., water, ethanol, DMSO).
  • Adjust computational models by incorporating explicit solvent molecules in molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.